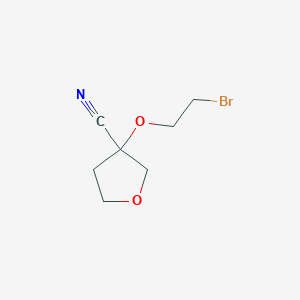![molecular formula C21H20N6OS B2389135 N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-21-6](/img/structure/B2389135.png)
N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6OS and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
New Routes to Pyridino[2,3-d]pyrimidin-4-one and Related Derivatives
Research by Hassneen and Abdallah (2003) delves into the synthesis of new pyridino[2,3-d]pyrimidin-4-one derivatives and their isomers, highlighting the chemical versatility and potential for further functionalization of triazolopyrimidine compounds. This work underscores the structural diversity achievable with pyrimidine scaffolds, pointing towards their utility in synthesizing novel compounds with possible unique properties (Hassneen & Abdallah, 2003).
Radioligands for Imaging Applications
Dollé et al. (2008) report on the radiosynthesis of [18F]PBR111, a selective radioligand developed for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This study exemplifies the application of triazolopyrimidine derivatives in the medical imaging field, where such compounds are engineered to incorporate radiolabels for diagnostic purposes (Dollé et al., 2008).
Synthesis and Herbicidal Activity
Yang, Xu, and Lu (2001) explore the synthesis and preliminary bioassay results of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives, highlighting their potential herbicidal activity. This research indicates the agricultural applications of triazolopyrimidine derivatives, where chemical modifications can lead to compounds with targeted herbicidal properties (Yang, Xu, & Lu, 2001).
Potential Anticancer Agents
A study by Abdelhamid et al. (2016) on the synthesis of 3-heteroarylindoles with triazolopyrimidine structures reveals their evaluation as potential anticancer agents. This work demonstrates the ongoing research into triazolopyrimidine derivatives for therapeutic applications, particularly in the development of new anticancer drugs (Abdelhamid et al., 2016).
Antimicrobial Activities
Research into the antimicrobial activities of novel heterocycles, including those incorporating the triazolopyrimidine moiety, underscores the potential of these compounds in addressing microbial resistance. Studies like those conducted by Abu-Melha (2013) contribute to the discovery of new antimicrobial agents, highlighting the broad applicability of triazolopyrimidine derivatives in pharmaceutical research (Abu-Melha, 2013).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-13-4-7-16(8-5-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-17-9-6-14(2)10-15(17)3/h4-10,12H,11H2,1-3H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNUFIQSRUHWNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)C)C)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2389055.png)
![9,9-dimethyl-6-propan-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2389057.png)
![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)

![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2389067.png)


![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)


![2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline](/img/structure/B2389075.png)
